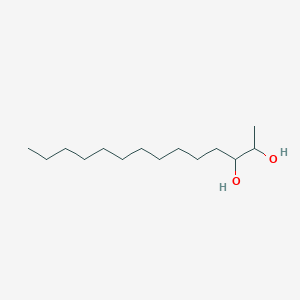
Tetradecane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecane-2,3-diol is an organic compound with the molecular formula C14H30O2. It is a type of glycol, specifically a diol, which means it contains two hydroxyl (-OH) groups. These hydroxyl groups are located on the second and third carbon atoms of the tetradecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecane-2,3-diol can be synthesized through several methods. One common approach involves the hydroxylation of tetradecane using oxidizing agents. For instance, the reaction of tetradecane with osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2) can yield this compound. Another method involves the use of potassium permanganate (KMnO4) as the oxidizing agent.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes. One such method involves the use of cobalt-based heterogeneous catalysts for the aerobic oxidative cleavage of tetradecane . This method is advantageous due to its efficiency and the ability to operate under mild conditions.
Chemical Reactions Analysis
Types of Reactions
Tetradecane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: this compound can be reduced to form tetradecane by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4), potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Tetradecane.
Substitution: Chlorinated tetradecane derivatives.
Scientific Research Applications
Tetradecane-2,3-diol has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: This compound is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of tetradecane-2,3-diol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl groups are oxidized to form carbonyl compounds through the cleavage of C-C bonds. This process involves the formation of intermediate species and the transfer of electrons between the reactants and the oxidizing agents .
Comparison with Similar Compounds
Similar Compounds
1,2-Tetradecanediol: Similar to tetradecane-2,3-diol but with hydroxyl groups on the first and second carbon atoms.
1,3-Tetradecanediol: Hydroxyl groups on the first and third carbon atoms.
1,4-Tetradecanediol: Hydroxyl groups on the first and fourth carbon atoms.
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl groups on the second and third carbon atoms. This positioning influences its reactivity and the types of reactions it can undergo. For example, the proximity of the hydroxyl groups allows for specific oxidation reactions that may not occur with other isomers .
Properties
CAS No. |
88580-08-9 |
|---|---|
Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
tetradecane-2,3-diol |
InChI |
InChI=1S/C14H30O2/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h13-16H,3-12H2,1-2H3 |
InChI Key |
WYWPXCFLRKKRPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)
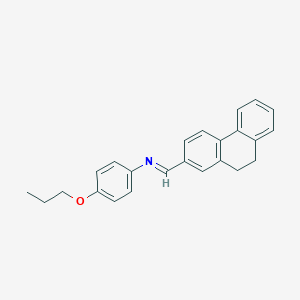
![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)
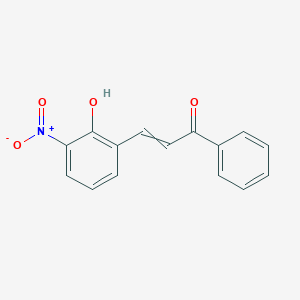
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)


![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)
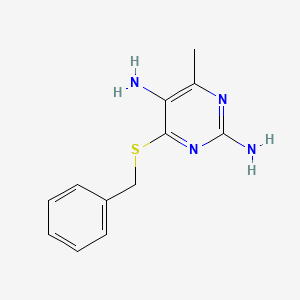

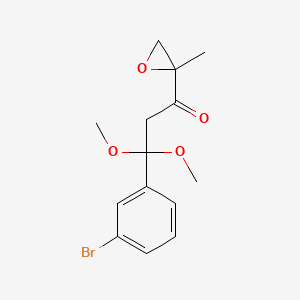
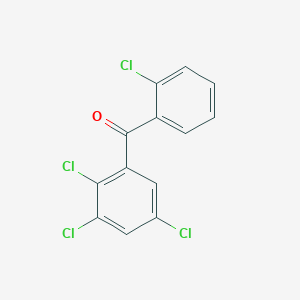
![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)

